molecular formula C16H18N4O2 B606092 BI-689648 CAS No. 1633009-87-6

BI-689648

Cat. No. B606092
CAS RN: 1633009-87-6
M. Wt: 298.346
InChI Key: DJFDCVNQDFICKV-UHFFFAOYSA-N
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Description

BI-689648 is a novel, highly selective aldosterone synthase inhibitor . It can inhibit CYP11B1 and CYP11B2 with IC50s of 310 and 2.1 nM, respectively . It has been proposed as an alternative to mineralocorticoid receptor antagonists for blocking the pathologic effects of excess aldosterone .


Molecular Structure Analysis

The molecular formula of BI-689648 is C16H18N4O2 . It has a molecular weight of 298.34 .


Physical And Chemical Properties Analysis

BI-689648 is a solid, white to off-white substance . It has a molecular weight of 298.34 and a molecular formula of C16H18N4O2 . It is soluble in DMSO .

Mechanism of Action

BI-689648 works by inhibiting aldosterone synthase, which attenuates the production of aldosterone directly . This makes it a potential alternative to mineralocorticoid receptor antagonists for blocking the pathological effects of excess aldosterone .

Future Directions

BI-689648 represents an important step forward towards developing aldosterone synthase inhibitors with greater potential for clinical success in cardiometabolic diseases . Since both FAD286 and LCI699 failed to provide adequate selectivity for cortisol synthase when tested in patients, the desire for more selective molecules to test the aldosterone synthase inhibitor hypothesis remains high .

properties

IUPAC Name

6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-10-11-5-13(8-18-7-11)14-6-12-3-2-4-20(16(17)21)15(12)19-9-14/h5-9H,2-4,10H2,1H3,(H2,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFDCVNQDFICKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CN=C1)C2=CC3=C(N=C2)N(CCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 86305663

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